![molecular formula C21H23N3O4 B6478479 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline CAS No. 926926-11-6](/img/structure/B6478479.png)
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline
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Overview
Description
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline (4-6,7-DMTQ) is a novel molecule of interest to the scientific community due to its potential applications in research and medicine. It is a derivative of the isoquinoline family of heterocyclic molecules, and is known for its unique chemical structure and properties. 4-6,7-DMTQ has recently been the focus of a range of scientific studies, with researchers exploring its potential as an agent for drug synthesis, as well as its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has been the focus of a range of scientific studies in recent years, with researchers exploring its potential applications in drug synthesis, biochemistry, and physiology. It has been found to have potential applications in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has been studied for its potential as an agent for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of this compound is P-glycoprotein 1 . P-glycoprotein is a well-characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity and likely evolved as a defense mechanism against harmful substances .
Mode of Action
The compound interacts with its target, P-glycoprotein, by inhibiting its function . Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein, thus reducing their bioavailability and preventing therapeutic plasma concentrations from being attained . By inhibiting P-glycoprotein, this compound increases the bioavailability of coadministered drugs .
Biochemical Pathways
The inhibition of P-glycoprotein affects the efflux of various substrates across the cell membrane, altering their distribution within the body . This can have downstream effects on various biochemical pathways, particularly those involving drugs that are substrates for P-glycoprotein .
Result of Action
The inhibition of P-glycoprotein by this compound results in an increased bioavailability of coadministered drugs .
Advantages and Limitations for Lab Experiments
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a range of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost and availability, making it an accessible and affordable option for researchers. Additionally, 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a relatively low toxicity, making it safe for use in laboratory experiments. However, one limitation is that the exact mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is not yet fully understood, making it difficult to accurately assess its effects in laboratory experiments.
Future Directions
Given the potential applications of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline as an agent for drug synthesis, as well as its potential applications in the field of biochemistry and physiology, there are a range of potential future directions for research. These include further exploration of its potential as an agent for the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease, as well as its potential applications in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. Additionally, further research into the exact mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is needed in order to better understand its effects and potential applications.
Synthesis Methods
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a catalytic amount of acetic acid, resulting in the formation of 4-methoxy-1,2,3,4-tetrahydroisoquinoline. The second step involves the reaction of 4-methoxy-1,2,3,4-tetrahydroisoquinoline with 6,7-dimethoxyquinazoline in the presence of a base, such as potassium carbonate, to yield 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline.
properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-25-17-7-13-5-6-24(11-14(13)8-18(17)26-2)21-15-9-19(27-3)20(28-4)10-16(15)22-12-23-21/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQADAVSBMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC(=C(C=C43)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline |
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